molecular formula C9H10N2O B3352663 4(1H)-Quinolinone, 8-amino-2,3-dihydro- CAS No. 50349-91-2

4(1H)-Quinolinone, 8-amino-2,3-dihydro-

Cat. No. B3352663
CAS RN: 50349-91-2
M. Wt: 162.19 g/mol
InChI Key: HQPFPBRBRITWKJ-UHFFFAOYSA-N
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Description

The compound “8-Amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid” seems to be related . It’s a chemical compound with the CAS number 66411-22-1 .

Safety and Hazards

The compound “tert-Butyl 8-amino-2,3-dihydro-1H-benzo[e][1,4]diazepine-4 (5H)-carboxylate” has a safety data sheet available . It includes hazard statements and precautionary statements .

properties

IUPAC Name

8-amino-2,3-dihydro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPFPBRBRITWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485770
Record name 4(1H)-Quinolinone, 8-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50349-91-2
Record name 4(1H)-Quinolinone, 8-amino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By Friedel-Crafts reaction, known compounds 3-(2nitrophenylamino)propionic acid, 3-(4-chloro-2-nitrophenylamino)propionic acid, 3-(3-chloro-2-nitrophenylamino)propionic acid [Ann. Chim. (Rome), volume 55, page 182 (1965)] or substituted N-(2-carboxyethyl)-2-nitroanilin compounds, which can generally be prepared by reacting known substituted 2-nitroaniline with acrylic acid, are converted into novel 2,3-dihydro-8-nitro-4(1H)-quinolinone compounds such as 7-chloro-2,3-dihydro-8-nitro-4(1H)-quinolinone, 6-fluoro-2,3-dihydro-8-nitro-4(1H)-quinolinone and 2,3-dihydro-7-methyl-8-nitro-4(1H)-quinolinone. The 2,3-dihydro-8-nitro-4(1H)-quinolinone compounds are reduced by tin chloride - hydrochloric acid, tin - hydrochloric acid, iron - hydrochloric acid, iron - acetic acid or by catalytic hydrogenation to give 8-amino-2,3-dihydro-4(1H)-quinolinone compounds represented by the formula (IV): ##STR4## wherein R2, R3 and R4 have the same significances as defined above.
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substituted 2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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